molecular formula C₁₃H₂₂N₅O₄P B016676 (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine CAS No. 180587-75-1

(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine

Cat. No. B016676
M. Wt: 343.32 g/mol
InChI Key: GCOFRXOOFANVPB-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine and its derivatives involves complex organic reactions aiming at combining a diethylphosphonomethoxy group with the adenine base. Barral et al. (2006) describe the synthesis of this compound along with its alpha-boranophosphonate nucleosides, highlighting the methods for integrating borane groups into the phosphonate moiety for stability studies (Barral et al., 2006). Moreover, process optimization for synthesizing this compound by replacing sodium hydride with sodium tert-butoxide to effect the coupling reaction showcases advancements in synthesis techniques for improved safety and consistency (Yu et al., 1999).

Scientific Research Applications

  • Synthetic Intermediate for Antivirals : It serves as a potential synthetic intermediate in the preparation of antiviral agents (Roux, Canard, & Alvarez, 2014).

  • Antiretroviral Activity : This compound exhibits potent antiretroviral activity against a range of viruses including HIV, HBV (hepatitis B virus), and various DNA and RNA viruses (Barral et al., 2011).

  • Immunostimulatory and Immunomodulatory Effects : It possesses immunostimulatory and immunomodulatory activities, which are beneficial in treating HIV infection (Zídek, Potměšil, Kmoníčková, & Holý, 2003).

  • Group Specificity in Antiviral Activity : The 2'-alkyl derivatives of 9-(2-phosphonomethoxyethyl)adenine, a related compound, show antiviral activity and group specificity (Dvořáková, Holý, & Rosenberg, 1994).

  • Substrate for Enzymes in HIV Treatment : It is a preferred substrate for enzymes such as NDPK and HIV-1 RT, playing a role in HIV treatment (Priet, Roux, Saez-Ayala, Ferron, Canard, & Alvarez, 2015).

  • Nitric Oxide Production Augmentation : It augments nitric oxide production by murine macrophages, acting as an immunostimulatory compound (Zídek, Kmoníčková, & Holý, 2004).

  • Prodrug of Tenofovir : As a key intermediate, it is used in the production of the antiviral drug adefovir dipivoxil (Yu et al., 1999).

  • Cytostatic Activity : N6-derivatives of 2,6-diamino-9-[2-(phosphonomethoxy)ethyl-purine (PMEDAP), a related compound, have shown significant cytostatic activity in vitro (Holý, Votruba, Tloušťová, & Masojídková, 2001).

  • PMEDAP and PMPA Hybrid : It forms a unique structural hybrid with well-established antiviral activity (Jeffery, Kim, & Wiemer, 2000).

  • Metal Ion-Binding Properties : The metal ion-binding properties of this compound and its relatives have been studied, with relevance to antiviral activity (Gómez-Coca et al., 2000).

  • Enhanced HIV and HBV Activity : Modified versions of this compound, like CMX157, show significantly enhanced activity against HIV-1 and HBV, and are orally available (Painter et al., 2007).

  • Therapeutic Effects and Antiviral Properties : As a member of acyclic nucleoside phosphonates (ANPs), it has high therapeutic effect and significant antiviral properties (Janeba, Masojídková, & Holý, 2010).

  • Activity Against Hepatitis C Virus and HIV-1 : Certain derivatives are active against hepatitis C virus and HIV-1 in vitro (Valiaeva et al., 2011).

  • Resistance to HIV Reverse Transcriptase : The K70E mutation in HIV reverse transcriptase confers decreased susceptibility to this compound in vitro (Cherrington, Mulato, Fuller, & Chen, 1996).

  • Prodrugs with Potent Antiretroviral Activity : Prodrugs like GS-7340 and GS-9131 exhibit potent antiretroviral activity and excellent pharmacokinetic properties (Birkuš et al., 2006).

  • Modified Nucleosides and HIV-1 Reverse Transcriptase : Modified versions like BH3-PMEApp and BH3-PMPApp act as substrates for HIV-1 reverse transcriptase, potentially controlling drug resistance (Frangeul, Barral, Alvarez, & Canard, 2007).

  • Comparative Study of Thiophosphonates and Phosphonates : Studies have been conducted on the antiviral activity and decomposition of thiophosphonates compared to phosphonates (Roux et al., 2013).

  • Protective Effect Against Human T-Cell Leukemia Virus : Tenofovir, a related compound, at certain concentrations, protects peripheral blood mononuclear cells against human T-cell leukemia/lymphotropic virus type 1 infection in vitro (Balestrieri et al., 2005).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity or flammability. It may also include information on safe handling and disposal practices.


Future Directions

This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a detailed analysis of a specific compound, I would recommend consulting a comprehensive chemistry reference or database. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

9-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOFRXOOFANVPB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

CAS RN

180587-75-1
Record name Diethyl P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180587-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Barral, S Priet, J Sire, J Neyts… - Journal of medicinal …, 2006 - ACS Publications
We describe here the synthesis of 9-[2-(Boranophosphonomethoxy)ethyl]adenine (6a) and (R)-9-[2-(Boranophosphonomethoxy)propyl]adenine (6b), the first α-boranophosphonate …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
L Roux, S Priet, N Payrot, C Weck, M Fournier… - European Journal of …, 2013 - Elsevier
9-[2-(Thiophosphonomethoxy)ethyl]adenine [S-PMEA, 8] and (R)-9-[2-(Thiophosphonomethoxy)propyl]adenine [S-PMPA, 9] are acyclic nucleoside thiophosphonates we described …
M Fardis, R Oliyai - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
Tenofovir (PMPA) is a novel nucleotide analog that belongs to the class of acyclic nucleoside phosphonates. The potential antiviral effect of tenofovir was demonstrated by Hol and …
D Mandala, WA Thompson, P Watts - Tetrahedron, 2016 - Elsevier
Prof. Paul Watts graduated from the University of Bristol in 1995 with a first class B. Sc. in chemistry. He continued his studies at Bristol, obtaining a Ph. D. in bio-organic natural product …

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